molecular formula C9H15NO2S B12219553 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)piperidine

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)piperidine

Cat. No.: B12219553
M. Wt: 201.29 g/mol
InChI Key: PCBCJYQDNVXHSY-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)piperidine is an organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring attached to a thiophene ring, which is further oxidized to form a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)piperidine typically involves the reaction of piperidine with a suitable thiophene derivative. One common method involves the oxidation of 2,3-dihydrothiophene to form the sulfone group, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
  • N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-phenylacetamide

Uniqueness

1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)piperidine is unique due to its combination of a piperidine ring and a thiophene sulfone group. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

3-piperidin-1-yl-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C9H15NO2S/c11-13(12)7-4-9(8-13)10-5-2-1-3-6-10/h4,7,9H,1-3,5-6,8H2

InChI Key

PCBCJYQDNVXHSY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CS(=O)(=O)C=C2

Origin of Product

United States

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